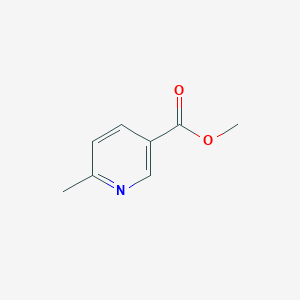

Methyl 6-methylnicotinate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282781 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-70-2 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid

Synthesis of Methyl 6-Methylnicotinate (B8608588): A Technical Guide

Introduction

Methyl 6-methylnicotinate is a pivotal chemical intermediate in the pharmaceutical industry. As a pyridine-based building block, it serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and other compounds targeting central nervous system (CNS) disorders.[1] The efficient synthesis of this ester from its corresponding carboxylic acid, 6-methylnicotinic acid, is a critical step for drug development and manufacturing. This guide provides an in-depth overview of the primary synthetic routes, detailed experimental protocols, and comparative data for researchers and drug development professionals.

Comparative Analysis of Synthesis Methods

The esterification of 6-methylnicotinic acid is most commonly achieved via Fischer esterification, utilizing an alcohol in the presence of a strong acid catalyst. Alternative methods involving other methylating agents are also employed, with the choice depending on factors like reaction scale, substrate sensitivity, and desired yield.[1] A summary of the most prevalent methods is presented below.

| Method/Catalyst | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |

| Fischer Esterification | 6-Methylnicotinic acid, Methanol (B129727), Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [1][2] |

| Fischer Esterification | 6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [1][3] |

| Peptide Coupling Agents | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (on a similar substrate) | [1][4] |

| Dimethyl Sulfate (B86663) (DMS) | 6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) | [1] |

Chemical Reaction and Workflow Visualization

The conversion of 6-methylnicotinic acid to its methyl ester is a straightforward acid-catalyzed esterification reaction.

Caption: Fischer esterification of 6-methylnicotinic acid.

The general experimental procedure follows a sequence of reaction, neutralization, extraction, and purification steps.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed procedures for the synthesis of this compound.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a classic and widely cited method for the synthesis of this compound, yielding a high purity product.[2]

Materials and Reagents:

-

6-Methylnicotinic acid (40 g, 290 mmol)[2]

-

Methanol (anhydrous, 750 mL)[2]

-

Concentrated Sulfuric Acid (98%, 40 mL)[2]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[2]

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (for extraction)[2]

-

Brine (saturated aqueous NaCl solution)[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[2]

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (40 g, 290 mmol).[2]

-

Add methanol (750 mL) to the flask and stir to dissolve the solid.[2]

-

Carefully and slowly, add concentrated sulfuric acid (40 mL) to the stirring solution. An exothermic reaction will be observed.[2]

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain at reflux for 17 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to afford this compound as an off-white solid (33 g, 75% yield).

Protocol 2: Fischer Esterification using Hydrogen Chloride

This method offers a significantly shorter reaction time compared to the sulfuric acid-catalyzed protocol.

Materials and Reagents:

-

6-Methylnicotinic acid (0.1 mole)[3]

-

Methanol saturated with gaseous Hydrogen Chloride (100 mL)[3]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[3]

-

Chloroform (B151607) (for extraction)[3]

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 6-methylnicotinic acid (0.1 mole) in methanol saturated with gaseous hydrogen chloride (100 mL).[3]

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.[3]

-

After reflux, evaporate the mixture to dryness under reduced pressure.[3]

-

To the residue, add saturated aqueous sodium bicarbonate solution and stir until gas evolution ceases.[3]

-

Extract the product into chloroform.[3]

-

Dry the chloroform extract over an anhydrous drying agent, filter, and concentrate to dryness to yield this compound.[3]

Protocol 3: General Guideline for Methylation using Dimethyl Sulfate

This protocol provides a general framework for esterification using dimethyl sulfate. Optimization for 6-methylnicotinic acid may be necessary.

Materials and Reagents:

-

6-Methylnicotinic acid

-

Dimethyl Sulfate (DMS)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous solvent (e.g., acetone, DMF)[1]

Procedure:

-

Suspend 6-methylnicotinic acid and a slight excess of a base (e.g., NaHCO₃) in an anhydrous solvent in a round-bottom flask equipped with a condenser and dropping funnel.[1]

-

Heat the mixture with stirring.[1]

-

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[1] Add dimethyl sulfate dropwise to the reaction mixture.[1]

-

Maintain the reaction at an elevated temperature (e.g., 90°C) and monitor by TLC.[1]

-

After the reaction is complete, cool the mixture and filter to remove any inorganic salts.[1]

-

Quench the excess dimethyl sulfate by the careful addition of an aqueous ammonia (B1221849) solution.[1]

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, then dry over an anhydrous drying agent.[1]

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[1]

References

Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methylnicotinate (B8608588) (CAS No: 5470-70-2), a key pyridine (B92270) derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of Methyl 6-methylnicotinate, a compound with the molecular formula C₈H₉NO₂, relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases and chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The experimental data recorded in Chloroform-d (CDCl₃) is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |

| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |

| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |

| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |

Source: ChemicalBook[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 165 - 167 | C=O (Ester carbonyl) |

| 158 - 162 | C-6 (Pyridine ring) |

| 150 - 154 | C-2 (Pyridine ring) |

| 136 - 140 | C-4 (Pyridine ring) |

| 123 - 127 | C-3 (Pyridine ring) |

| 121 - 125 | C-5 (Pyridine ring) |

| 51 - 53 | -OCH₃ (Ester methyl) |

| 23 - 26 | -CH₃ (Pyridine methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

| m/z Value | Interpretation | Source |

| 152.4 | [M+H]⁺ (Protonated Molecule) | ChemicalBook[1] |

| 151 | [M]⁺ (Molecular Ion) | PubChem[2] |

| 120 | Fragment Ion | PubChem[2] |

| 92 | Fragment Ion | PubChem[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation. The following table lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| ~2950 - 2990 | C-H Stretch | Aliphatic (-CH₃) |

| ~1725 - 1735 | C=O Stretch | Ester |

| ~1580 - 1610 | C=C Stretch | Aromatic (Pyridine) |

| ~1250 - 1300 | C-O Stretch | Ester |

Note: The C=O stretch for the related compound, methyl nicotinate, is reported around 1728 cm⁻¹.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

b) ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard pulse sequence is typically used.

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

c) ¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup steps as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Process the acquired data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Mass Spectrometry (MS)

a) Sample Preparation (for LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

b) Data Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

a) Sample Preparation (using ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

b) Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

References

Chemical and physical properties of Methyl 6-methylnicotinate

An In-depth Technical Guide to Methyl 6-methylnicotinate (B8608588)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Methyl 6-methylnicotinate. It is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as methyl 6-methylpyridine-3-carboxylate, is a pyridine (B92270) derivative with the chemical formula C₈H₉NO₂.[1] It exists as a solid at room temperature and serves as a key intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 151.16 g/mol | [1][2][3][4][5][6] |

| CAS Number | 5470-70-2 | [1][2][3][5][6][7] |

| Appearance | White to Tan or Orange Solid; Colorless to Amber Liquid | [3][8][9] |

| Melting Point | 34-37 °C | [1][2][8][10] |

| Boiling Point | 160 °C at 106 mmHg; 228.4 °C at 760 mmHg | [2][3][8][10] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 103.3 °C (218 °F) | [2][8][10] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) | [8][10] |

| pKa | 3.92 ± 0.10 (Predicted) | [8][10] |

| LogP | 1.34 | [2] |

| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [4] |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR (CDCl₃) | δ 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H)[8][11] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule, with distinct signals for aromatic, methyl, and carbonyl carbons.[1] |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ is expected at m/z 151.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] A common fragment peak is observed at m/z 120.[4] |

| Fourier-Transform Infrared (FT-IR) | Used to identify the functional groups present in the molecule.[1] |

Experimental Protocols

Synthesis

Method 1: Esterification of 6-Methylnicotinic Acid

A prevalent laboratory-scale method involves the Fischer esterification of 6-methylnicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1]

-

Reaction: 6-methylnicotinic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux.[1]

-

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid.[8][10][11]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours).[8][10][11]

-

Upon completion, concentrate the mixture to dryness under reduced pressure.[8][10][11]

-

Adjust the pH of the residue to 7 using a saturated aqueous solution of sodium bicarbonate.[8][10][11]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.[8][10][11]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8][10][11]

-

Remove the solvent under reduced pressure to yield this compound.[8][10][11]

-

Another approach involves refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride.[12]

Method 2: Oxidation of 5-Ethyl-2-methylpyridine

An industrial production method involves the oxidation of 5-ethyl-2-methylpyridine.[3]

-

Procedure:

-

Mix 2-methyl-5-ethylpyridine with at least a molar equivalent of sulfuric acid while cooling.[1]

-

Heat the mixture to a temperature range of 140°C to 225°C.[1]

-

Add nitric acid to the heated mixture to oxidize the ethyl group.[1]

-

Following oxidation, treat the reaction mixture with an alcohol, such as methanol, and heat to esterify the resulting carboxylic acid.[1]

-

Purification and Analysis

The purity of this compound can be assessed and improved using various analytical and purification techniques.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of synthesis reactions and assess the purity of the final product.[1] For instance, it can be used to monitor the completion of the condensation reaction between 4-methylthio-benzylcyanide and methyl-6-methylnicotinate in the synthesis of etoricoxib (B1671761) precursors.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-selectivity method that can separate this compound from related substances and degradation products.[13] It is also used to study the stability of the compound in aqueous solutions.[14]

-

Gas Chromatography (GC): GC offers excellent separation for volatile compounds and can be used for purity assessment. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry.[1]

Biological Activity and Applications

This compound is recognized for its vasodilatory properties, causing the widening of blood vessels and enhancing localized blood flow upon topical application.[1] It is used for the topical treatment of muscle, joint, and ligament pain.[3]

This compound is a significant building block in organic synthesis.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[1][3]

-

CNS Disorder Research: It is used in the synthesis of D-amino acid oxidase inhibitors, which have potential applications in treating central nervous system (CNS) disorders.[1][8]

References

- 1. This compound | 5470-70-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:5470-70-2 | Chemsrc [chemsrc.com]

- 3. premierindia.co.in [premierindia.co.in]

- 4. This compound | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound | 5470-70-2 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound CAS#: 5470-70-2 [m.chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of key derivatives of methyl 6-methylnicotinate (B8608588), a significant scaffold in medicinal chemistry. While the crystal structure of methyl 6-methylnicotinate itself is not publicly available in crystallographic databases, this document details the structural analysis of two closely related and pharmaceutically relevant compounds: 6-methylnicotinic acid and methyl 6-chloronicotinate.

This compound and its derivatives are pivotal intermediates in the synthesis of various biologically active molecules.[1][2] Notably, they are precursors in the production of D-amino acid oxidase inhibitors for central nervous system disorders and the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[1] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents.

This guide presents a summary of the crystallographic data, detailed experimental protocols for structure determination, and visualizations of synthetic pathways and molecular relationships to aid researchers in their drug discovery and development endeavors.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for 6-methylnicotinic acid and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

| Parameter | Value[3][4] |

| Empirical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.049 |

| wR-factor | 0.126 |

Table 2: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

| Parameter | Value[5][6] |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8721 (4) |

| b (Å) | 5.8068 (6) |

| c (Å) | 17.3721 (18) |

| α (°) | 95.563 (9) |

| β (°) | 94.918 (8) |

| γ (°) | 104.657 (9) |

| Volume (ų) | 373.64 (7) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.055 |

| wR-factor | 0.119 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of the discussed derivatives.

Synthesis and Crystallization

6-Methylnicotinic Acid: Commercially available 6-methylnicotinic acid was used for crystallization.[3][4] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution at room temperature.[3][4]

Methyl 6-chloronicotinate: A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated H₂SO₄ (0.049 mol) was refluxed for 17 hours.[5][6] Following the reaction, an aqueous solution of NaHCO₃ was added, and the product was extracted with dichloromethane (B109758). The organic layer was dried with Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure. Single crystals were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.[5][6]

X-ray Diffraction Analysis

6-Methylnicotinic Acid: Data collection was performed on a Rigaku SCXmini diffractometer.[3] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3]

Methyl 6-chloronicotinate: X-ray diffraction data were collected using an Oxford Diffraction Xcalibur E diffractometer.[5] The structure was solved by direct methods using SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97.[5][6] Hydrogen atoms were positioned geometrically and refined using a riding model.[5][6]

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and the relationship between the parent compound and its structurally characterized derivatives.

Structural Insights

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule.[3][4] The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions.[3][4] Furthermore, π-π stacking interactions are observed between the pyridine (B92270) rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[3][4]

In the case of methyl 6-chloronicotinate , the molecule is also nearly planar, with a small dihedral angle of 3.34° between the pyridine ring and the ester group.[5][6] The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers.[5][6] Similar to the acid derivative, π-π stacking interactions are present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.[5][6]

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of two key derivatives of this compound: 6-methylnicotinic acid and methyl 6-chloronicotinate. The presented crystallographic data and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The structural information, particularly regarding intermolecular interactions such as hydrogen bonding and π-π stacking, is fundamental for understanding the solid-state properties of these compounds and for designing new molecules with desired pharmacological profiles. While the crystal structure of the parent compound, this compound, remains to be determined and reported, the analysis of these derivatives provides a strong foundation for future structural studies in this important class of compounds.

References

An In-Depth Technical Guide to the Fischer Esterification of Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification reaction mechanism for the synthesis of Methyl 6-methylnicotinate (B8608588), a key intermediate in the pharmaceutical industry.[1] The document details the reaction mechanism, presents quantitative data from various synthetic protocols, and provides detailed experimental procedures.

Core Reaction Mechanism: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that involves the conversion of a carboxylic acid and an alcohol into an ester and water.[2][3][4][5][6] The reaction is reversible, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[2][3][4][5][6]

The mechanism for the formation of Methyl 6-methylnicotinate from 6-methylnicotinic acid in the presence of an acid catalyst (such as sulfuric acid) and methanol (B129727) proceeds through a series of steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3][5]

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

It is important to note that under the acidic conditions of the Fischer esterification, the basic nitrogen atom of the pyridine (B92270) ring in 6-methylnicotinic acid will also be protonated. This protonation does not directly participate in the esterification mechanism at the carboxyl group but ensures that the pyridine ring is present in its pyridinium (B92312) form throughout the reaction.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Method/Reagents | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |

| 6-Methylnicotinic acid, Methanol | Sulfuric Acid | Reflux, 17 hours | 75% | |

| 6-Methylnicotinic acid, Methanol | Gaseous Hydrogen Chloride | Reflux, 1 hour | Not specified | [7] |

| 4-Hydroxy-6-methylnicotinic acid, Methanol | EDCI, DMAP | Room temperature to reflux | 88% (for a similar substrate) | [1][8] |

| 2-Methyl-5-ethylpyridine (oxidation and esterification) | Nitric acid, Sulfuric acid, then Methanol | Oxidation followed by reflux for 6 hours at 60-70 °C | 69.7% | [9][10] |

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a widely used method for the synthesis of this compound.[11]

Materials:

-

6-Methylnicotinic acid (40 g, 290 mmol)

-

Methanol (0.75 L)

-

Concentrated Sulfuric Acid (40 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 17 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture to dryness under reduced pressure.

-

Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Remove the solvent by filtration and under reduced pressure to yield this compound as an off-white solid (33 g, 75% yield).[11]

Protocol 2: Esterification using Gaseous Hydrogen Chloride

This method provides an alternative acidic catalyst for the esterification.[7]

Materials:

-

6-Methylnicotinic acid (0.1 mole)

-

Methanol saturated with gaseous hydrogen chloride (100 mL)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Reflux 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for 1 hour.

-

Evaporate the reaction mixture to dryness.

-

Stir the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the product into chloroform.

-

Dry the chloroform extract and concentrate to dryness to obtain this compound.[7]

Visualizations

Caption: Reaction mechanism of Fischer esterification for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 6-methylnicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 6-methylnicotinate (B8608588), a key intermediate in the pharmaceutical and chemical industries. While extensive quantitative solubility data is not widely available in public literature, this document summarizes the existing qualitative information and presents a detailed experimental protocol for researchers to determine solubility in various organic solvents, ensuring reliable and reproducible results.

Solubility Profile of Methyl 6-methylnicotinate

This compound (CAS: 5470-70-2) is a pyridine (B92270) carboxylate derivative.[1] Its solubility is a critical parameter for its use in synthesis, formulation, and various applications, including its role as an intermediate in the synthesis of pharmaceuticals like Etoricoxib.[1]

Qualitative Solubility Data

The available literature describes the solubility of this compound in a qualitative manner. This information is summarized in the table below. One source provides a single quantitative data point, though its experimental conditions and primary source are not specified.

| Solvent | Solvent Class | Reported Solubility |

| Methanol (B129727) | Polar Protic | Soluble / Slightly Soluble |

| Chloroform | Chlorinated | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

| Water | Aqueous | 0.495 mg/mL |

Note: The term "slightly soluble" is a qualitative descriptor and may vary between sources.

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data, the isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard.[2] This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, creating a saturated solution. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (or other suitable analytical instrument)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent to ensure that saturation can be reached.

-

Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to agitate for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[3]

-

Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow it to stand at the same constant temperature for a short period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[4] A C18 reversed-phase column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[5] The detection wavelength can be set around 263 nm.[4]

-

-

Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal saturation method.

Caption: Workflow for solubility determination via the isothermal saturation method.

References

A Technical Guide to the Theoretical and Computational-Experimental Characterization of Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylnicotinate (B8608588), a pyridine (B92270) derivative with the chemical formula C₈H₉NO₂, is a significant building block in the synthesis of various pharmaceutical compounds, most notably the NSAID Etoricoxib. Its chemical structure, featuring a pyridine ring substituted with both a methyl and a methyl ester group, imparts unique electronic and reactive properties that are of considerable interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the theoretical and computational analyses of methyl 6-methylnicotinate, alongside detailed experimental protocols for its synthesis and characterization. The document aims to serve as a core reference for researchers and professionals involved in the development of pharmaceuticals and other bioactive molecules derived from this versatile intermediate.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 34–37°C.[1] It is a derivative of nicotinic acid (niacin or vitamin B3) and serves as a key intermediate in various synthetic pathways.[1]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| CAS Number | 5470-70-2 | [2][3] |

| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [4] |

| Melting Point | 34-37 °C | [3] |

| Boiling Point | 160 °C at 106 mmHg | [3] |

| XLogP3 | 1.2 | [4] |

Theoretical and Computational Studies

While dedicated computational studies on this compound are not extensively published, a robust understanding of its electronic and structural properties can be derived from theoretical analyses of closely related analogs, such as methyl nicotinate (B505614) and 6-methylnicotinic acid. Density Functional Theory (DFT) is a powerful computational method for investigating molecular geometries, vibrational frequencies, and electronic properties.[1]

Computational Methodology

Theoretical calculations for nicotinic acid derivatives are typically performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The general workflow for such a computational study is outlined below.

References

- 1. This compound | 5470-70-2 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 5470-70-2 [chemicalbook.com]

- 4. This compound | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-methylnicotinate (EVT-1173577) | 33402-75-4 [evitachem.com]

An In-depth Technical Guide to the Oxidation and Reduction Reactions of Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylnicotinate (B8608588), a pyridine (B92270) derivative, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its chemical reactivity, particularly its susceptibility to oxidation and reduction, allows for the introduction of diverse functional groups, making it a key intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary oxidation and reduction reactions of Methyl 6-methylnicotinate, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

Oxidation Reactions of this compound

The oxidation of this compound can be directed at two primary sites: the pyridine nitrogen, leading to the formation of an N-oxide, or the methyl group on the pyridine ring, which can be oxidized to a carboxylic acid. A common industrial route to a precursor of this compound involves the selective oxidation of the ethyl group of 5-ethyl-2-methylpyridine (B142974).

N-Oxidation to this compound N-oxide

The formation of a pyridine N-oxide is a common transformation that can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose.[1][2]

Experimental Protocol: N-Oxidation using m-CPBA

A detailed experimental protocol for the N-oxidation of a substituted methylnicotinate derivative is described in the supplementary information of a research article, which can be adapted for this compound.[3]

-

Materials:

-

Methyl 4-bromo-6-methylnicotinate (or this compound)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 85 wt%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve Methyl 4-bromo-6-methylnicotinate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ twice, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the corresponding N-oxide.[3]

-

Quantitative Data:

| Product | Reagents | Yield | Reference |

| 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide | Methyl 4-bromo-6-methylnicotinate, m-CPBA | 90% | [3] |

Characterization Data:

-

¹H NMR (400 MHz, Chloroform-d) δ: 8.70 (s, 1H), 7.61 (s, 1H), 3.97 (s, 3H), 2.54 (s, 3H).[3]

-

¹³C NMR (101 MHz, CDCl₃) δ: 162.20, 152.56, 141.17, 131.40, 127.35, 117.87, 52.96, 17.39.[3]

Side-Chain Oxidation of 5-ethyl-2-methylpyridine

An industrial synthesis route to 6-methylnicotinic acid, the precursor to this compound, involves the selective oxidation of the ethyl group of 5-ethyl-2-methylpyridine using nitric acid in the presence of sulfuric acid.[4][5][6]

Experimental Protocol: Oxidation of 5-ethyl-2-methylpyridine

The following is a general manufacturing process outline derived from patent literature.[7][8]

-

Materials:

-

5-Ethyl-2-methylpyridine

-

Sulfuric Acid (98%)

-

Nitric Acid (60-65%)

-

Ammonium (B1175870) Hydroxide (for neutralization)

-

Dichloromethane (MDC) or Chloroform (for extraction)

-

-

Procedure:

-

Charge sulfuric acid into a reactor and cool to 20 °C.

-

Add 5-ethyl-2-methylpyridine over a period of 30 minutes.

-

Heat the mixture to 158-160 °C.

-

Add nitric acid (60%) over 12 hours, continuously distilling off water and/or diluted nitric acid.

-

After the addition is complete, continue heating to remove any unreacted nitric acid.

-

Cool the reaction mixture to 50 °C and add methanol.

-

Reflux the mixture for 6 hours at 60-70 °C to effect esterification.

-

Distill off the methanol and cool the residue to 25 °C.

-

Adjust the pH to 7.0 with a suitable base (e.g., ammonium hydroxide).

-

Extract the product with dichloromethane (MDC).

-

Distill off the solvent and purify the product by fractional distillation.[7][8]

-

Quantitative Data:

| Starting Material | Product | Yield (Industrial Scale) | Reference |

| 5-Ethyl-2-methylpyridine | This compound | Not explicitly stated, but a flowchart suggests 500 kg product from 450 kg starting material. | [7] |

Characterization Data for 6-Methylnicotinic Acid:

-

¹H NMR (DMSO-d₆) δ: 13.25 (s, 1H), 9.00 (d, J=2.2 Hz, 1H), 8.22 (dd, J=8.0, 2.3 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 2.56 (s, 3H).

-

¹³C NMR (DMSO-d₆) δ: 166.4, 160.7, 151.2, 138.0, 128.2, 123.4, 24.2.[7][9]

Reduction Reactions of this compound

The reduction of this compound can target either the ester functionality to yield the corresponding alcohol, (6-methylpyridin-3-yl)methanol, or both the ester and the pyridine ring for complete saturation to a piperidine (B6355638) derivative.

Reduction to (6-methylpyridin-3-yl)methanol

Sodium borohydride (B1222165) (NaBH₄) in a methanol system is a common and effective reagent for the reduction of aromatic esters to their corresponding alcohols.[10]

Experimental Protocol: Reduction using Sodium Borohydride

The following protocol is adapted from a procedure for the reduction of the closely related methyl nicotinate.[10]

-

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Add finely powdered sodium borohydride (excess, e.g., 4.0 eq) portion-wise to the stirred solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the mixture and carefully add water to quench the excess NaBH₄.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or distillation under reduced pressure.[10]

-

Quantitative Data:

| Starting Material | Product | Yield (for Methyl nicotinate) | Reference |

| Methyl nicotinate | 3-Pyridyl methanol | High yields (not specified for this particular reaction, but 88-97% for similar aromatic esters) | [5][10] |

Characterization Data for (6-methylpyridin-3-yl)methanol:

-

¹H NMR (300 MHz, CDCl₃) δ: 8.34 (s, 1H), 7.59 (dd, J=7.8, 2.1 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 4.67 (s, 2H), 2.54 (s, 3H).

-

Melting Point: 43-47 °C.[11]

Catalytic Hydrogenation to Methyl 6-methylpiperidine-3-carboxylate

Catalytic hydrogenation is a powerful method for the reduction of aromatic rings. Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere can reduce the pyridine ring of this compound to the corresponding piperidine. This reaction typically also reduces the ester to an alcohol if harsher conditions are used, but selective reduction of the ring is possible.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 wt%) or Platinum oxide (PtO₂)

-

Ethanol (B145695) or Methanol

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure vessel

-

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or methanol) in a pressure vessel.

-

Add the catalyst (e.g., 5-10 mol% Pd/C).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or chromatography as needed.

-

Quantitative Data:

Yields for this specific reaction are not well-documented in the readily available literature and would need to be determined empirically.

Characterization Data for Methyl 6-methylpiperidine-3-carboxylate:

Spectroscopic data for this specific compound is limited in public databases, but related structures can provide an estimate of expected chemical shifts.[12][13][14]

Conclusion

This compound is a valuable and reactive intermediate. The oxidation and reduction reactions detailed in this guide offer pathways to a variety of functionalized derivatives essential for pharmaceutical and chemical synthesis. The provided protocols, data, and diagrams serve as a foundational resource for researchers, enabling the efficient and informed application of this versatile building block in their synthetic strategies. Further optimization of reaction conditions may be necessary depending on the specific synthetic goals and available laboratory resources.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 5470-70-2 | Benchchem [benchchem.com]

- 5. premierindia.co.in [premierindia.co.in]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum [chemicalbook.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. CAS#:1009376-81-1 | (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate | Chemsrc [chemsrc.com]

- 14. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the pyridine (B92270) ring of methyl 6-methylnicotinate (B8608588) and its derivatives. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when containing a good leaving group. This reactivity is pivotal in the synthesis of a diverse array of functionalized pyridine compounds for applications in pharmaceuticals and materials science.

Fundamental Principles of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them electrophilic and thus susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and for pyridine, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a significant stabilizing factor. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Due to the presence of a methyl group at the 6-position and a methoxycarbonyl group at the 3-position, the reactivity of the unsubstituted methyl 6-methylnicotinate towards direct nucleophilic substitution of a hydride ion is limited to harsh conditions, such as the Chichibabin reaction. Therefore, a more common and versatile strategy involves the introduction of a good leaving group, typically a halogen, at a position activated for nucleophilic attack.

Nucleophilic Substitution on Halogenated Derivatives of this compound

A highly effective strategy to achieve functionalization of the this compound scaffold is through the nucleophilic substitution of a halogen atom. The 6-position is activated by the ring nitrogen, making 6-halo-nicotinate esters valuable precursors for a variety of derivatives.

Reactions with Oxygen Nucleophiles

Phenoxides are effective nucleophiles for the displacement of halides from the pyridine ring. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

| Substrate | Nucleophile | Base | Solvent | Time (min) | Yield (%) |

| Methyl 6-chloronicotinate | Phenol (B47542) | Et3N | Cyrene | 15 | 95 |

| Methyl 6-chloronicotinate | 4-Methoxyphenol | Et3N | Cyrene | 15 | 92 |

| Methyl 6-chloronicotinate | 4-Chlorophenol | Et3N | Cyrene | 15 | 96 |

Reactions with Sulfur Nucleophiles

Thiophenolates are also excellent nucleophiles in SNAr reactions with halogenated nicotinates.

| Substrate | Nucleophile | Base | Solvent | Time (min) | Yield (%) |

| Methyl 6-chloronicotinate | Thiophenol | Et3N | Cyrene | 15 | 98 |

| Methyl 6-chloronicotinate | 4-Methylthiophenol | Et3N | Cyrene | 15 | 97 |

Reactions with Nitrogen Nucleophiles

Amines can also displace halides from the 6-position of the pyridine ring, although they are generally less reactive than anionic nucleophiles. The reaction of methyl 6-bromonicotinate with piperidine, for instance, yields methyl 6-(piperidin-1-yl)nicotinate.[1]

The Chichibabin Reaction: Amination via Hydride Displacement

The Chichibabin reaction is a classic method for the direct amination of pyridines, involving the nucleophilic substitution of a hydride ion.[2][3] This reaction is typically carried out using sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert high-boiling solvent like toluene (B28343) or xylene.[2] The reaction proceeds via the addition of the amide anion to the C2 or C6 position, followed by the elimination of a hydride ion, which then reacts with an acidic proton source (like ammonia or the product amine) to form hydrogen gas.

While specific examples for this compound are not extensively documented, the principles of the Chichibabin reaction suggest that it would likely lead to amination at the 2-position, yielding methyl 2-amino-6-methylnicotinate. The reaction conditions are typically harsh, requiring high temperatures.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of Methyl 6-chloronicotinate with Phenols or Thiophenols in Cyrene[4]

To a solution of methyl 6-chloronicotinate (1.0 mmol) in Cyrene (3 mL) in a sealed tube is added the appropriate phenol or thiophenol (1.1 mmol) followed by triethylamine (B128534) (2.0 mmol). The reaction mixture is stirred at the temperature and for the time indicated in the tables above. Upon completion, the reaction is cooled to room temperature and ice-water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired product.

Synthesis of this compound from 6-Methylnicotinic Acid[5][6]

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (B129727) (750 mL), concentrated sulfuric acid (40 mL) is slowly added. The reaction mixture is then heated to reflux for 17 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is carefully neutralized to pH 7 with an ice-cold saturated aqueous solution of NaHCO₃ and solid NaHCO₃. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an off-white solid (33 g, 75% yield).[4]

Visualizations

Caption: General mechanism for SNAr on a 6-halopyridine.

Caption: Mechanism of the Chichibabin amination reaction.

Caption: A typical experimental workflow for SNAr reactions.

References

Synthesis of Novel Bioactive Derivatives from Methyl 6-methylnicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, Methyl 6-methylnicotinate (B8608588). The document details the synthetic protocols for various classes of heterocyclic compounds, including 1,3,4-oxadiazoles, and key intermediates for the synthesis of pharmaceutically active compounds such as Etoricoxib. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Introduction

Methyl 6-methylnicotinate is a pyridine (B92270) derivative that serves as a valuable building block in organic synthesis due to its reactive ester and methyl groups, as well as the nitrogen atom in the pyridine ring.[1][2] Its structural features allow for a variety of chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions.[1][2] These reactions pave the way for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Derivatives of this compound have shown promise in the development of treatments for central nervous system (CNS) disorders and as potential insecticides that target nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3] Furthermore, this scaffold is a key component in the synthesis of established drugs like the COX-2 inhibitor, Etoricoxib.[2][4]

This guide presents detailed methodologies for the synthesis of several novel derivatives from this compound, complete with quantitative data and characterization, to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Starting Material: this compound

The foundational step in the synthesis of its derivatives is the efficient preparation of this compound. A common and effective method is the Fischer esterification of 6-methylnicotinic acid.[4][5]

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (B129727) (750 mL), concentrated sulfuric acid (40 mL) was added slowly.[4] The resulting mixture was heated at reflux for 17 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture was concentrated under reduced pressure to remove the methanol.[4] The residue was then carefully neutralized to pH 7 with an ice-cold saturated aqueous solution of sodium bicarbonate and solid sodium bicarbonate.[4] The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 500 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated in vacuo to yield this compound as an off-white solid.[4]

Quantitative Data

| Compound | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | LCMS (m/z) |

| This compound | 75% | 34-37 | 9.06 (s, 1H), 8.13 (dd, J = 8.0, 2.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H), 2.58 (s, 3H) | 152.4 [M+H]⁺ |

Synthesis of 1,3,4-Oxadiazole Derivatives

A significant application of this compound is in the synthesis of five-membered heterocyclic compounds like 1,3,4-oxadiazoles, which are known for their broad spectrum of pharmacological activities.[1][2] The synthetic route involves the initial conversion of the methyl ester to a hydrazide, followed by condensation with an aldehyde and subsequent cyclization.[1][2]

Synthetic Workflow

References

- 1. Mechanism of selective actions of neonicotinoids on insect nicotinic acetylcholine receptors | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylnicotinate (B8608588) (CAS No. 5470-70-2) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its pyridine (B92270) core and reactive ester group make it a valuable building block for creating more complex, biologically active molecules.[3] These notes provide a comprehensive overview of its applications, particularly in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and as a precursor for inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), enzymes implicated in central nervous system (CNS) disorders.[1][2][3][4] Detailed experimental protocols and quantitative data are presented to facilitate its use in pharmaceutical research and development.

Chemical Properties and Synthesis

Methyl 6-methylnicotinate, also known as methyl 6-methylpyridine-3-carboxylate, is a brown solid with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5470-70-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Brown Solid | [1][2] |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 160 °C at 106 mmHg | [1] |

| Purity | ≥ 98% | [2] |

General Synthesis Protocol: Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of 6-methylnicotinic acid.[4]

Protocol 1: Synthesis of this compound via Fischer Esterification [4]

-

Materials:

-

6-Methylnicotinic acid

-

Methanol (B129727) (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (e.g., 0.75 L), slowly add concentrated sulfuric acid (e.g., 40 mL).

-

Heat the reaction mixture to reflux and maintain for 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture to dryness under reduced pressure.

-

Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Remove the solvent by filtration and under reduced pressure to yield this compound as an off-white solid.

-

-

Expected Yield: Approximately 75%.

Application in the Synthesis of Etoricoxib

This compound is a key starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor.

Synthetic Workflow for Etoricoxib Intermediate

The initial step involves the condensation of this compound with 4-methylthiobenzyl cyanide.

Experimental Protocol: Condensation Reaction for Etoricoxib Intermediate

Protocol 2: Synthesis of Etoricoxib Intermediate

-

Materials:

-

4-Methylthiobenzyl cyanide

-

This compound

-

Toluene

-

Sodium methoxide (B1231860) solution (30% w/w)

-

Crushed ice

-

Dilute hydrochloric acid

-

-

Procedure:

-

Dissolve 4-methylthiobenzyl cyanide (e.g., 10.0 g) in Toluene (e.g., 100 ml) and heat the mixture to reflux.

-

Slowly add this compound (e.g., 10.87 g) at reflux temperature over approximately 30 minutes.

-

Stir the reaction mass for 10 minutes.

-

Charge sodium methoxide solution (e.g., 19.96 g) within 30 minutes.

-

Maintain the reaction at reflux until TLC analysis indicates the practical absence of this compound.

-

Cool the reaction mass to 25-30°C under stirring.

-

Quench the reaction mass in a mixture of crushed ice (e.g., 75 g) and water (e.g., 10 ml).

-

Adjust the pH of the reaction mass to between 5.2 and 6.2 with dilute hydrochloric acid.

-

Stir the mixture for one hour, then filter, wash with water, and dry at 60-70°C.

-

-

Expected Purity: >95% by HPLC.

Application as a Precursor for D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO) Inhibitors

Derivatives of this compound are being investigated as inhibitors of DAAO and DDO. These enzymes degrade the N-methyl-D-aspartate (NMDA) receptor co-agonists D-serine and D-aspartate, respectively.[2][5] Inhibition of these enzymes can increase the levels of these co-agonists in the brain, potentially offering a therapeutic strategy for CNS disorders like schizophrenia, which is associated with NMDA receptor hypofunction.

Signaling Pathway: NMDA Receptor Modulation

The NMDA receptor is a crucial component of glutamatergic neurotransmission and is involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (D-serine or glycine). DAAO and DDO play a key role in regulating the availability of these co-agonists.

Quantitative Data for DAAO/DDO Inhibitors

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in publicly available literature, related nicotinic acid and pyridine derivatives have shown inhibitory activity against these enzymes.

Table 2: Inhibitory Activity of Selected Compounds against DAAO and DDO

| Compound | Target | IC₅₀ (µM) | Reference |

| 5-Aminonicotinic acid | Human DDO | 3.80 | [6] |

| 3,7-Dihydroxycoumarin | Porcine Kidney DAAO | 0.167 | [7] |

| 6,7-Dihydroxycoumarin | Porcine Kidney DAAO | 0.224 | [7] |

| 3-Methylpyrazole-5-carboxylic acid | Porcine Kidney DAAO | 1.88 | [7] |

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the potential for this chemical class as DAAO/DDO inhibitors.

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay

A common method for assessing DAAO activity is a coupled assay using horseradish peroxidase (HRP).

Protocol 3: DAAO Inhibition Assay (HRP-Coupled) [8]

-

Materials:

-

Recombinant DAAO enzyme

-

D-amino acid substrate (e.g., D-serine)

-

Horseradish peroxidase (HRP)

-

Amplex® UltraRed Reagent

-

Inhibitor compound (dissolved in DMSO)

-

50 mM sodium phosphate (B84403) buffer, pH 7.4

-

Black 96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the D-amino acid substrate, HRP, and Amplex® UltraRed Reagent in 50 mM sodium phosphate buffer (pH 7.4).

-

Add the inhibitor compound at various concentrations to the wells of the 96-well plate.

-

Initiate the reaction by adding the DAAO enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

-

Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

-

Experimental Protocol: D-Aspartate Oxidase (DDO) Activity Assay